1,2-Dihydroacenaphthylen-5-ol
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Overview
Description
1,2-Dihydroacenaphthylen-5-ol is a chemical compound with the molecular formula C₁₂H₁₀O. It is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-5-ol can be synthesized through several methods. One common method involves the oxidation of 1,2-dihydroacenaphthylene using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in the presence of acetic acid. The reaction is typically carried out at room temperature for an extended period to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylen-5-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO₂), hydrogen peroxide (H₂O₂), and acetic acid.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated acenaphthene derivatives.
Scientific Research Applications
1,2-Dihydroacenaphthylen-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylen-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds and participate in redox reactions, which can influence its activity.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A parent compound with a similar structure but without the hydroxyl group.
1,2-Dihydroacenaphthylene: A similar compound lacking the hydroxyl group.
Acenaphthylene: Another related compound with a different arrangement of double bonds.
Uniqueness
1,2-Dihydroacenaphthylen-5-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and potential applications compared to its parent compound, acenaphthene. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential biological activity.
Properties
CAS No. |
6373-33-7 |
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Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2 |
InChI Key |
LXFFOCVQYSQIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)O |
Origin of Product |
United States |
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